molecular formula C13H12N2O3S B2457441 5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one CAS No. 866154-20-3

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one

Cat. No. B2457441
CAS RN: 866154-20-3
M. Wt: 276.31
InChI Key: AWHKHXZSUJGOQR-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(dimethylamino)-1,3-thiazol-4(5H)-one, also known as 5-benzodioxole-2-dimethylamino-1,3-thiazole (BDT), is a heterocyclic compound that has recently been studied for its potential applications in scientific research. BDT is a small molecule with a molecular weight of 207.26 g/mol, and is composed of an aromatic ring and a thiazole ring connected by a double bond. BDT is a highly polar compound with a very low solubility in organic solvents, making it difficult to use in laboratory experiments. Despite this, BDT has been studied for its potential applications in synthesis, drug design, and scientific research.

properties

IUPAC Name

(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-(dimethylamino)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-15(2)13-14-12(16)11(19-13)6-8-3-4-9-10(5-8)18-7-17-9/h3-6H,7H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHKHXZSUJGOQR-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=O)C(=CC2=CC3=C(C=C2)OCO3)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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